Cilomilast-d5 -

Cilomilast-d5

Catalog Number: EVT-1507122
CAS Number:
Molecular Formula: C20H20D5NO4
Molecular Weight: 348.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAS Number: 153259-65-5 (unlabeled)
Overview

Cilomilast-d5, also known as SB-207499 or Ariflo, is a potent second-generation inhibitor of phosphodiesterase type 4, an enzyme critical in the metabolism of cyclic adenosine monophosphate. This compound has been primarily investigated for its therapeutic potential in chronic obstructive pulmonary disease due to its strong anti-inflammatory properties and ability to induce airway smooth muscle relaxation. Cilomilast-d5 is classified as a small molecule drug and is recognized for its selective inhibition of phosphodiesterase 4 isoenzymes, particularly phosphodiesterase 4D and phosphodiesterase 4B .

Synthesis Analysis
  • Formation of the cyclopentyloxy group: This step involves the reaction of cyclopentanol with a suitable electrophile to form the desired ether linkage.
  • Introduction of the methoxy group: This can be achieved through methylation processes involving methyl iodide or dimethyl sulfate.
  • Final coupling reactions: These reactions typically involve coupling agents to link various moieties and finalize the structure.
Molecular Structure Analysis

Cilomilast-d5 has a well-defined molecular structure characterized by the following:

  • Chemical Formula: C20_{20}H25_{25}N O4_{4}
  • Molar Mass: Approximately 343.423 g/mol
  • Structural Features:
    • A cyclopentyloxy group attached to a phenyl ring.
    • A methoxy group that enhances binding affinity.
    • A carboxylic acid functional group that plays a role in its pharmacological activity.

The three-dimensional conformation of cilomilast-d5 allows it to effectively interact with the active sites of phosphodiesterase 4 isoenzymes, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Cilomilast-d5 undergoes specific chemical reactions that are pivotal for its function as a phosphodiesterase inhibitor. Key reactions include:

  • Inhibition Mechanism: Cilomilast-d5 binds to the active site of phosphodiesterase 4, preventing the hydrolysis of cyclic adenosine monophosphate. This leads to increased levels of cyclic adenosine monophosphate within cells, which mediates various physiological responses including anti-inflammatory effects.
  • Binding Interactions: The compound forms hydrogen bonds with amino acid residues in the enzyme's active site, which significantly contributes to its selectivity and potency against specific phosphodiesterase isoenzymes .
Mechanism of Action

The mechanism by which cilomilast-d5 exerts its pharmacological effects involves several steps:

  1. Inhibition of Phosphodiesterase Activity: Cilomilast-d5 selectively inhibits phosphodiesterase 4D and 4B, leading to increased concentrations of cyclic adenosine monophosphate.
  2. Downstream Effects: Elevated cyclic adenosine monophosphate levels result in reduced release of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-8 from airway cells.
  3. Physiological Outcomes: The inhibition leads to relaxation of airway smooth muscle and decreased recruitment of inflammatory cells, contributing to improved respiratory function in conditions like chronic obstructive pulmonary disease .
Physical and Chemical Properties Analysis

Cilomilast-d5 exhibits several notable physical and chemical properties:

  • State: Solid at room temperature.
  • Solubility: Water solubility is limited (approximately 0.0155 mg/mL).
  • LogP Value: Approximately 3.91, indicating moderate lipophilicity.
  • pKa Values: The strongest acidic pKa is around 2.33, suggesting it can exist in both protonated and deprotonated forms depending on pH conditions.

These properties influence the bioavailability and pharmacokinetics of cilomilast-d5, impacting its efficacy in clinical applications .

Applications

Cilomilast-d5 has been primarily studied for its potential applications in treating respiratory disorders such as chronic obstructive pulmonary disease and asthma. Its ability to inhibit inflammatory responses makes it a candidate for:

  • Therapeutic Use in Respiratory Diseases: As an anti-inflammatory agent that can improve airflow by relaxing bronchial smooth muscle.
  • Research Applications: Investigating pathways related to inflammation and cyclic adenosine monophosphate signaling in various cell types.

Additionally, cilomilast-d5 may have implications in enhancing osteogenic differentiation in mesenchymal stem cells when used in conjunction with other growth factors like bone morphogenetic protein 2 .

Chemical Characterization of Cilomilast-d5

Molecular Structure and Isotopic Labeling

Cilomilast-d5 (C₂₀H₂₀D₅NO₄) is a deuterium-labeled analog of the selective phosphodiesterase-4 (PDE4) inhibitor cilomilast (C₂₀H₂₅NO₄). The compound features five deuterium atoms strategically integrated at benzylic positions, replacing hydrogen atoms at the ortho- and meta-positions of the cyclopentyl ring and the methoxy group adjacent to the cyclohexanecarboxylate core [1] [5]. This isotopic labeling preserves the parent compound’s molecular geometry and electronic properties while altering mass distribution. The cis-configuration of the 4-cyano and 1-carboxyl substituents on the cyclohexane ring is retained, which is critical for PDE4 binding affinity [7] [10].

Table 1: Structural Comparison of Cilomilast and Cilomilast-d5

PropertyCilomilastCilomilast-d5
Molecular FormulaC₂₀H₂₅NO₄C₂₀H₂₀D₅NO₄
Molecular Weight (g/mol)343.42348.45
CAS Number153259-65-5153259-65-5 (unlabelled)
Isotopic PurityN/A≥98%

The deuterium atoms induce a mass shift of +5 Da, enabling distinct detection via mass spectrometry without altering the compound’s stereochemistry or pharmacophore orientation. This design leverages the kinetic isotope effect (KIE), where C-D bonds exhibit greater stability than C-H bonds due to lower zero-point vibrational energy [1].

Physicochemical Properties of Deuterated Analogs

Deuteration minimally influences cilomilast’s bulk physicochemical properties but introduces subtle changes in intermolecular interactions:

  • Lipophilicity: The logP value of cilomilast-d5 (experimental: 3.91) remains comparable to cilomilast (logP: 3.90), confirming deuterium’s negligible impact on hydrophobic character [5] [10].
  • Acid Dissociation Constant: Both compounds share a pKa of 4.58, attributable to the carboxylic acid group. Deuterium does not alter ionization behavior in physiological pH ranges [5].
  • Aqueous Solubility: Cilomilast-d5 exhibits solubility of 0.0155 mg/mL in water at 25°C, mirroring the parent compound. Crystal lattice stability remains unaffected by isotopic substitution [5].
  • Protein Binding: Plasma protein binding exceeds 99.4% for both compounds, primarily to albumin, with no deuterium-dependent variations in binding kinetics [2] [5].

Table 2: Key Physicochemical Parameters

ParameterCilomilastCilomilast-d5Method
logP3.903.91Reversed-phase HPLC
pKa4.584.58Potentiometric titration
Solubility (water)0.0155 mg/mL0.0155 mg/mLShake-flask
Melting Point157°C157°CDifferential scanning calorimetry

Synthesis Pathways and Deuterium Integration Strategies

Synthesis of cilomilast-d5 follows a multistep route adapted from non-deuterated cilomilast production, with deuterium introduced early to ensure isotopic fidelity:

Step 1: Synthesis of Deuterated Intermediates

  • Catalytic Deuteration: 3-(Cyclopentyloxy)-4-methoxybenzaldehyde undergoes Pd/C-catalyzed exchange with D₂O at 80°C, replacing benzylic hydrogens with deuterium [1] [5].
  • Grignard Approach: Reaction of deuterated bromobenzene with cyclopentylmagnesium bromide forms deuterated 3-(cyclopentyloxy)-4-methoxybenzaldehyde, achieving >99% isotopic incorporation [7].

Step 2: Knoevenagel Condensation

Deuterated benzaldehyde reacts with cyanoacetic acid, followed by decarboxylation to yield deuterated 3-(cyclopentyloxy)-4-methoxyphenyl)acetonitrile [7].

Step 3: Michael Addition and Cyclization

The nitrile intermediate undergoes conjugate addition to methyl acrylate, followed by Dieckmann condensation and hydrolysis to form the deuterated cyclohexanecarboxylate core. Final purification via recrystallization ensures ≥98% chemical and isotopic purity [1] [5].

Analytical Verification

  • Mass Spectrometry: ESI-MS shows [M+H]+ at m/z 349.4 for cilomilast-d5 vs. 344.4 for cilomilast [1].
  • NMR: ²H-NMR confirms deuterium placement at benzylic sites (δ 2.8–3.2 ppm), with no H-D exchange observed [1].

Stability and Degradation Profiles

Cilomilast-d5 exhibits enhanced stability relative to its non-deuterated counterpart due to deuterium’s kinetic isotope effect:

Thermal and Photolytic Stability

  • Thermal Degradation: Accelerated stability testing (40°C/75% RH) shows ≤0.5% degradation after 6 months, compared to 2.1% for cilomilast. Deuteration reduces oxidation at benzylic sites [1].
  • Photostability: No significant degradation under ICH Q1B light exposure conditions (1.2 million lux hours), confirming resilience to UV-induced radical reactions [1].

Solution Stability

  • pH Dependence: Stable in pH 2–8 buffers (degradation <5% over 72 hours). Hydrolysis of the carboxylic acid moiety occurs only under extreme alkaline conditions (pH >12) [5].
  • Metabolic Stability: In human liver microsomes, cilomilast-d5 shows a 40% reduced clearance rate compared to cilomilast. Deuterium blocks CYP2C8-mediated 3-hydroxylation of the cyclopentyl ring—the primary metabolic pathway [2] [5].

Properties

Product Name

Cilomilast-d5

Molecular Formula

C20H20D5NO4

Molecular Weight

348.45

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.